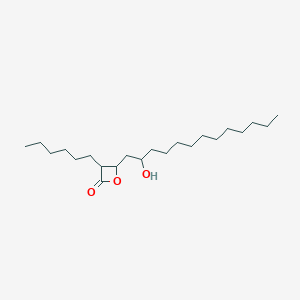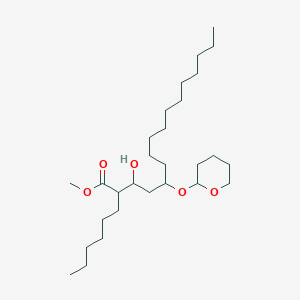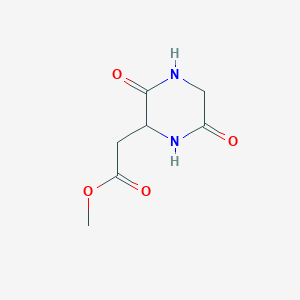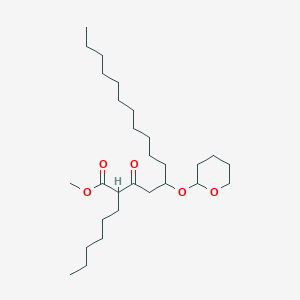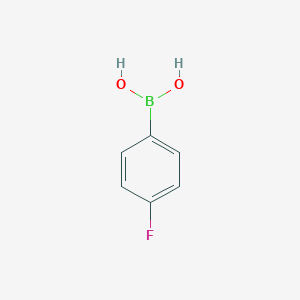
4-Fluorophenylboronic acid
概要
説明
4-Fluorophenylboronic acid is a chemical compound with the molecular formula C6H6BFO2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Fluorophenylboronic acid involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylboronic acid consists of a fluorine atom (F) attached to a phenyl ring, which is further attached to a boronic acid group (B(OH)2) . The average molecular mass is 139.920 Da .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in various chemical reactions. These include Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, and more .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C (lit.) . It has a molecular weight of 139.92 .科学的研究の応用
Spectroscopic Studies and Adsorption Mechanism
4-Fluorophenylboronic acid has been studied for its adsorption mechanisms using various spectroscopic methods. The research indicates that the type of substituent and its position in the phenyl ring significantly influences the geometry of isomers on nanoparticle surfaces, especially evident in cases like 4-CH-PhB(OH)2 where dearomatization of the phenyl ring occurs upon adsorption (Piergies et al., 2013).
Surface Chemistry and Material Science
Studies show that 4-fluorophenylboronic acid reacts with Cl-terminated Si(100) surfaces, forming a Si-O-B structure and demonstrating significant boron surface coverage. This suggests applications in surface chemistry and material science, particularly in the formation of high-coverage monolayers with implications for selective-area boron-based doping (Silva-Quiñones et al., 2021).
Educational Applications in Chemistry
4-Fluorophenylboronic acid is used in undergraduate laboratory experiments to introduce students to low-barrier high-throughput experimentation techniques. It's utilized in the well-defined palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, reinforcing students' understanding of transition metal-mediated cross-coupling reactions (Lee et al., 2020).
Photonic Crystal Glucose-Sensing
Research indicates the potential use of 4-fluorophenylboronic acid derivatives in photonic crystal glucose-sensing materials. These materials are aimed at noninvasive or minimally invasive monitoring of glucose, with applications in diabetes management (Alexeev et al., 2004).
Antifungal Activity
4-Fluorophenylboronic acid and its derivatives have shown antifungal activity against strains like Aspergillus and Candida. This suggests its potential use in developing new antifungal agents, particularly considering the role of tautomeric equilibrium and fluorine substituent position in observed activity (Borys et al., 2019).
Glucose Sensing and Photodynamic Therapy
4-Fluorophenylboronic acid derivatives have been used in the development of glucose sensors with improved selectivity and potential applications in photodynamic therapy. This illustrates its utility in biomedical research and diagnostics (Huang et al., 2013).
Controlled Insulin Release
Research on 4-fluorophenylboronic acid-substituted chitosan shows its potential in controlling insulin release, making it relevant in diabetes management. The study highlights the possibility of regulating release rates by controlling the molecular weight of chitosan (Luo et al., 2020).
Fluorescence Quenching in Biological Studies
Studies on 4-fluorophenylboronic acid derivatives have explored their role in fluorescence quenching mechanisms, highlighting their application in biological and chemical studies (Geethanjali et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Record name | 4-fluorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylboronic acid | |
CAS RN |
1765-93-1 | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1765-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

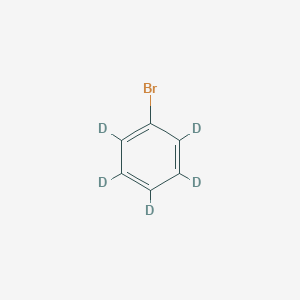
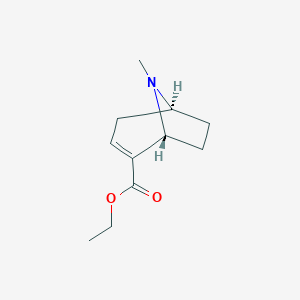
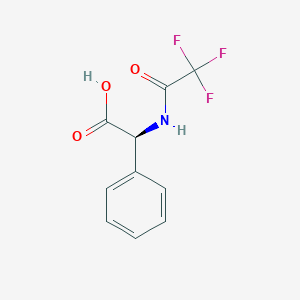
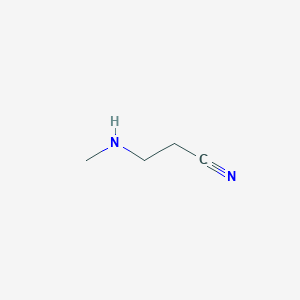
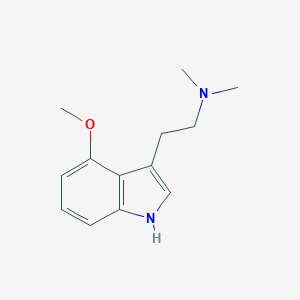
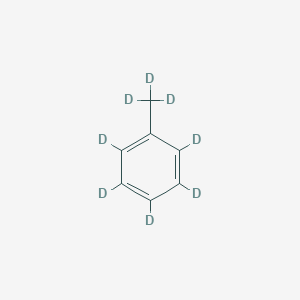
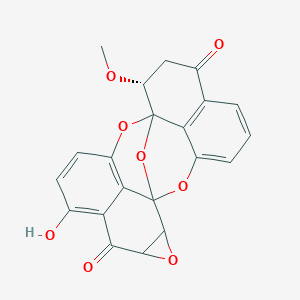
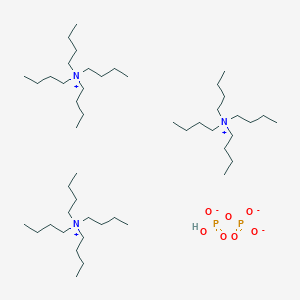
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
